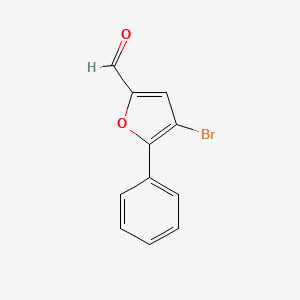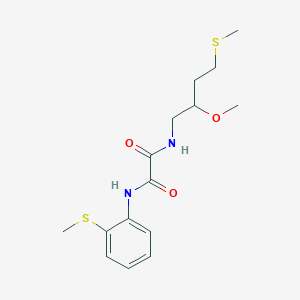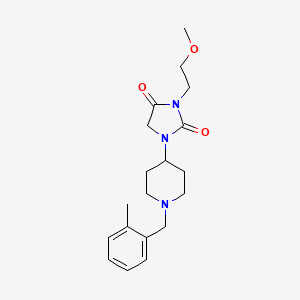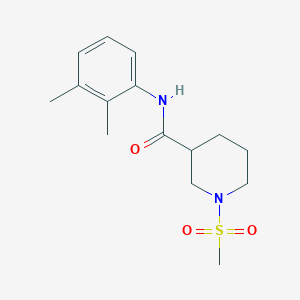
4-Bromo-5-phenylfuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrO2 . It has a molecular weight of 251.08 and is typically in solid form . The compound is usually stored in a refrigerator .
Synthesis Analysis
The synthesis of this compound involves the use of N-Bromosuccinimide in acetonitrile at 20℃ . The reaction mixture is stirred at room temperature overnight, then concentrated under reduced pressure. The residue is then chromatographed on silica gel using a mobile phase of cyclohexane and ethyl acetate (30:1). This process yields the target product .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H7BrO2/c12-10-6-9 (7-13)14-11 (10)8-4-2-1-3-5-8/h1-7H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.08 and a molecular formula of C11H7BrO2 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
4-Bromo-5-phenylfuran-2-carbaldehyde plays a significant role in synthetic chemistry, particularly in the production of various derivatives. A notable application is in the photochemical synthesis of aryl-furyl derivatives. The irradiation of bromofuran-2-carbaldehydes in aromatic solutions leads to the efficient synthesis of 3- and 5-aryl-2-furyl derivatives. This method has been demonstrated to be a practical approach for producing derivatives like 5-aryl-4-bromo-2-furyl derivatives, showcasing its utility in organic synthesis (Antonioletti et al., 1985).
Photophysical Studies
The compound's structure and photophysical properties have been a subject of study, as seen in the investigation of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This study involved X-ray diffraction analysis and the examination of photophysical behaviors in various solvents. Such studies are crucial for understanding the chemical's behavior under different conditions, which is essential for its application in material science and photophysics (Singh et al., 2013).
Fluorescence Probing
Another important application area is in fluorescence probing. For instance, a fluorescence probe DBTC was designed using 4-bromophenyl-2H-[1,2,3]-triazole-4-carbaldehyde. This probe exhibited intramolecular charge transfer and aggregation-induced emission enhancement, making it highly selective and sensitive for detecting homocysteine. Such probes have potential in biological systems research, highlighting the compound's relevance in biochemistry (Chu et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, which provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
4-bromo-5-phenylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-9(7-13)14-11(10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBVYLRIFQXHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(O2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2874915.png)



![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)

![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2874921.png)


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)